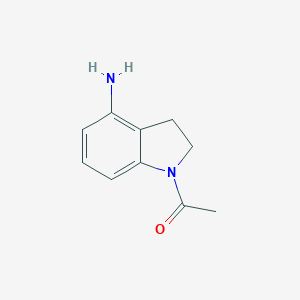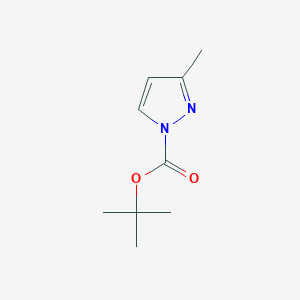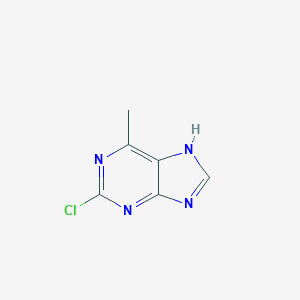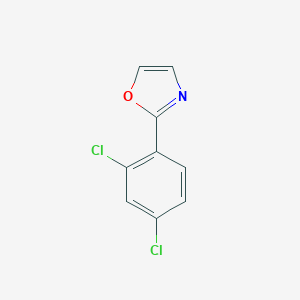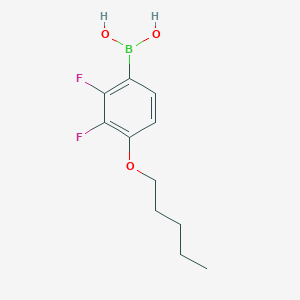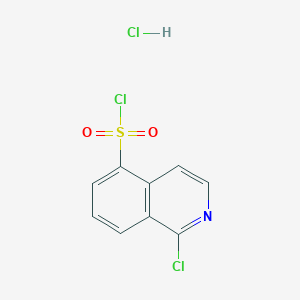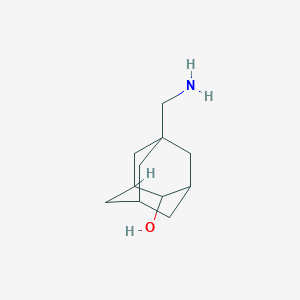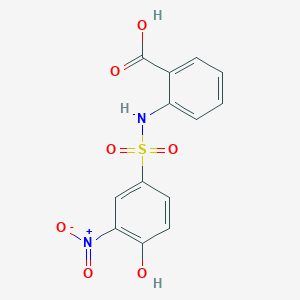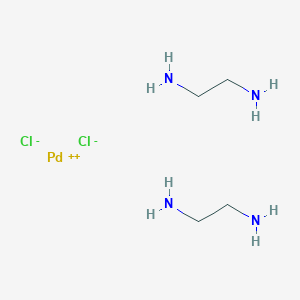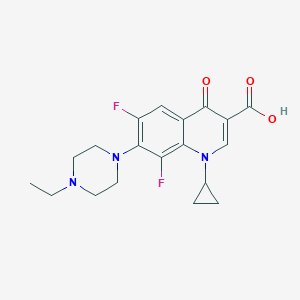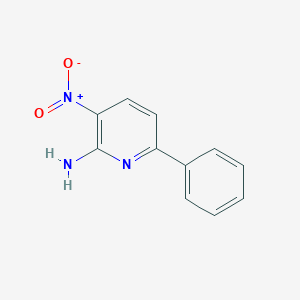![molecular formula C9H8ClNO5S B174471 2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid CAS No. 155493-93-9](/img/structure/B174471.png)
2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of acetic acid with the appropriate amine, followed by further functionalization with the chlorosulfonylbenzoyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of such compounds would likely be influenced by the electron-withdrawing chlorosulfonylbenzoyl group, which could activate the molecule towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques, including melting point determination, solubility testing, and pKa measurement .Aplicaciones Científicas De Investigación
Electrochemical Properties and Supercapacitor Applications
A study conducted by Kowsari et al. (2019) synthesized derivatives of phenylglycine, including compounds similar to "2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid", to enhance the electrochemical properties of poly ortho aminophenol (POAP) films. The incorporation of N-benzoyl derivatives significantly improved the specific capacitance of the electrodes, making them promising candidates for supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Antimicrobial Agents
Research by Sah et al. (2014) involved the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity. This showcases the potential of derivatives for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Azo Prodrugs for Ulcerative Colitis
A study by Jilani et al. (2013) focused on synthesizing a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid, showcasing a novel approach for treating ulcerative colitis. The synthesized compounds were confirmed to be effective, indicating the potential therapeutic applications of such derivatives (Jilani, Shomaf, & Alzoubi, 2013).
Antibacterial Activity Against Salmonella Typhi
Salama (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives, evaluating their antibacterial activity against Salmonella typhi. This study indicates the potential of derivatives in developing treatments against bacterial infections (Salama, 2020).
Synthesis of Aminosulfonyl Benzamides from Saccharin
Research by Ramana and Reddy (2010) explored the synthesis of aminosulfonyl benzamides from saccharin, utilizing 2-chlorosulfonylbenzoyl chloride, a compound related to "2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid". This study demonstrates the versatility of such compounds in synthesizing a wide range of chemical structures (Ramana & Reddy, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGPFVSWUUXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

